![molecular formula C16H20N5NaO10 B13858978 sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is a synthetic compound that combines the properties of azido-deoxythymidine and glucuronic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt typically involves the following steps:
Azidation of 3’-deoxythymidine: This step involves the substitution of a hydroxyl group with an azido group on the 3’-deoxythymidine molecule. This can be achieved using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Methylation: The azido-3’-deoxythymidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Glucuronidation: The methylated azido-3’-deoxythymidine is conjugated with glucuronic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Sodium Salt Formation: The final step involves the conversion of the glucuronide to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted azido-deoxythymidine derivatives.
Aplicaciones Científicas De Investigación
-Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving nucleic acid analogs and their interactions with enzymes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with nucleic acids and enzymes. The azido group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules. The glucuronide moiety enhances the compound’s solubility and bioavailability, making it suitable for various biological applications.
Molecular Targets and Pathways:
Nucleic Acids: The compound can incorporate into DNA or RNA, affecting their replication and transcription.
Enzymes: It can inhibit or modify the activity of enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV.
Beta-D-glucuronide derivatives: Compounds like beta-estradiol 3-(beta-D-glucuronide) sodium salt and curcumin beta-D-glucuronide sodium salt.
Uniqueness: -Azido-3’-deoxythymidine-methyl-d3 Beta-D-glucuronide, Sodium Salt is unique due to its combination of azido and glucuronide functionalities. This dual functionality enhances its versatility in research applications, particularly in the fields of molecular biology and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H20N5NaO10 |
|---|---|
Peso molecular |
468.37 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
Clave InChI |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


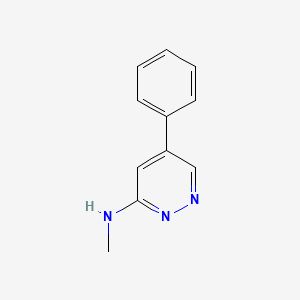
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
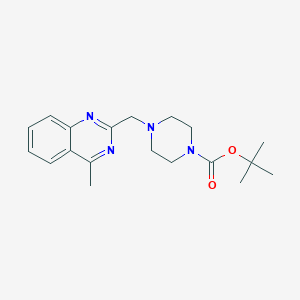
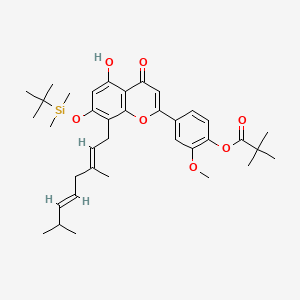
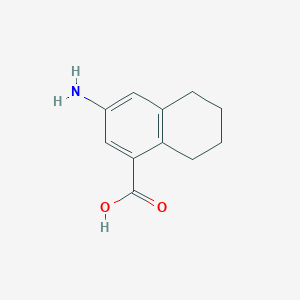

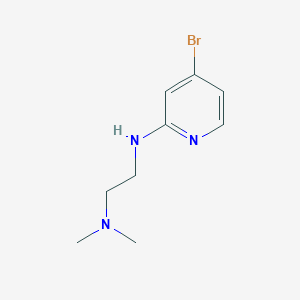

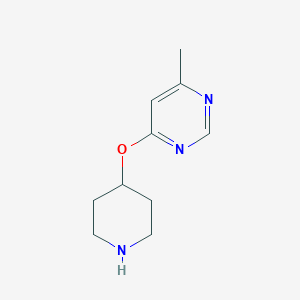
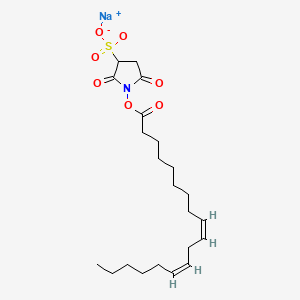
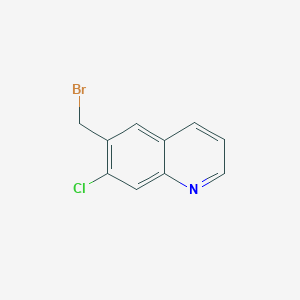
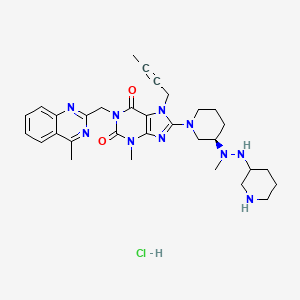
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
